

The Forgotten Hypnotic: Application Notes on Sulfonmethane in Historical Pharmacology

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical pharmacological studies of **Sulfonmethane**, a synthetic hypnotic agent first introduced in the late 19th century. This document is intended to serve as a resource for researchers in pharmacology, medical history, and drug development, offering insights into the early methodologies of drug evaluation and the therapeutic landscape of a bygone era.

Introduction

Sulfonmethane, also known as Sulfonal, was first synthesized by Eugen Baumann in 1888 and introduced as a hypnotic drug by Alfred Kast in the same year.[1] It was one of the earliest synthetic alternatives to natural hypnotics and was initially lauded for its ability to induce sleep without the significant cardiac and respiratory depressant effects associated with chloral hydrate. However, its use declined due to its unpredictable efficacy, cumulative toxic effects, and the development of safer alternatives. The study of **Sulfonmethane** offers a valuable window into the nascent field of pharmacology and the evolution of drug safety and efficacy standards.

Chemical Synthesis

The original synthesis of **Sulfonmethane**, as described by Baumann, involved a two-step process. While a detailed, step-by-step protocol from the original publications is not readily available in modern databases, the general methodology is understood to be as follows.



Experimental Protocol: Synthesis of **Sulfonmethane** (Historical Method)

Step 1: Condensation of Acetone with Ethyl Mercaptan

- Acetone is condensed with ethyl mercaptan in the presence of a strong acid catalyst, such as hydrochloric acid.
- This reaction forms the mercaptol, 2,2-bis(ethylthio)propane.

Step 2: Oxidation of the Mercaptol

- The resulting 2,2-bis(ethylthio)propane is then oxidized using a strong oxidizing agent, such as potassium permanganate.
- This oxidation step converts the thioether groups into sulfonyl groups, yielding **Sulfonmethane** (2,2-bis(ethylsulfonyl)propane).
- The final product is a colorless, crystalline solid.

Caption: Synthesis workflow of Sulfonmethane.

Historical Pharmacological Data

The following tables summarize the available quantitative and qualitative data on the pharmacological properties of **Sulfonmethane**, compiled from historical medical texts and journals. It is important to note that the precision and methodology of data collection in the late 19th and early 20th centuries differ significantly from modern standards.

Table 1: Therapeutic Application and Dosage of **Sulfonmethane**



Parameter	Description	Source	
Therapeutic Use	Hypnotic for simple or nervous insomnia. Sedative in cases of insanity, particularly in the insane asylums.	[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]	
Dosage (Hypnotic)	15 to 30 grains (approximately 1 to 2 grams).	[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]	
Maximum Single Dose	40 grains (approximately 2.6 grams).	[The Dispensatory of the United States of America, 1918]	
Maximum Daily Dose	120 grains (approximately 7.8 grams). [The Dispensatory of the United States of America, 1918]		
Administration	Administered as a powder, often in hot milk, tea, or broth to aid dissolution due to its poor solubility in cold water. Also given in capsules.	[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]	

Table 2: Pharmacokinetic and Pharmacodynamic Profile (Historical Observations)



Parameter	Description	Source	
Onset of Action	Slow and uncertain, often taking several hours. Sleep may not occur until the day following a nighttime dose.	[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]	
Duration of Action	Prolonged, often resulting in drowsiness and sleepiness the following day.	[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]	
Mechanism of Action	Not understood at the time. Described as a "pure hypnotic" that does not depress the heart or respiration in therapeutic doses.	[The Dispensatory of the United States of America, 1918]	
Cumulative Effect	The drug is slowly eliminated, leading to a cumulative effect with repeated administration.	[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]	

Table 3: Adverse Effects and Toxicity of **Sulfonmethane**



Adverse Effect	Description	Incidence/Severity	Source
Common Side Effects	Drowsiness, confusion, dizziness, and ataxia (staggering gait).	Frequently observed, especially with continued use.	[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]
Gastrointestinal	Nausea, vomiting, and constipation.	Commonly reported with prolonged use.	[King's American Dispensatory, 1898]
Dermatological	Skin rashes, including erythematous and purpuric eruptions.	Noted as a sign of chronic poisoning.	[The Dispensatory of the United States of America, 1918]
Renal/Urinary	Hematoporphyrinuria: The excretion of dark red urine due to the presence of hematoporphyrin. This was considered a grave sign of toxicity.	A key indicator of severe, often fatal, poisoning.	[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]
Neurological	Peripheral neuritis, paralysis (especially of the lower extremities), and mental disturbances.	Associated with chronic intoxication.	[The Dispensatory of the United States of America, 1918]
Chronic Poisoning	Characterized by a combination of the above symptoms, often developing insidiously with continued use.	A significant risk due to the drug's cumulative nature.	[King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918]
Acute Overdose	Can lead to coma and death.	Fatalities were reported from single large doses.	[The Dispensatory of the United States of America, 1918]



Historical Experimental Protocols

The evaluation of hypnotic drugs in the late 19th century was primarily based on clinical observation rather than the rigorous, controlled trials of today. The following represents a generalized protocol for assessing the hypnotic efficacy of **Sulfonmethane**, as can be inferred from historical medical reports.

Experimental Protocol: Evaluation of Hypnotic Efficacy (Late 19th Century Clinical Observation)

1. Patient Selection:

- Patients suffering from insomnia, often in the context of "nervous disorders" or institutionalized for insanity, were selected.
- The nature and severity of insomnia were documented through clinical interviews and observation by medical staff.

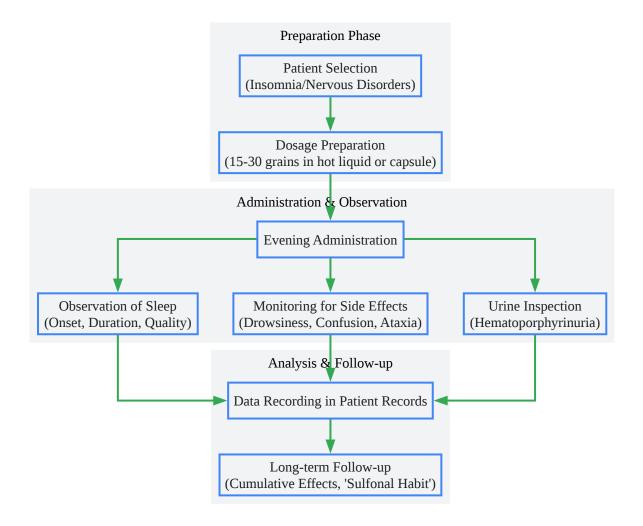
2. Drug Administration:

- A single dose of **Sulfonmethane** (typically 15-30 grains) was administered in the evening.
- The vehicle of administration (e.g., hot milk, capsule) was recorded.
- 3. Observation and Data Collection:
- The time to sleep onset was noted by nursing or medical staff.
- The duration and quality of sleep were observed and recorded. This was often a subjective
 assessment based on the patient's apparent restfulness and lack of waking during the night.
- Any effects on the patient's demeanor, pulse, and respiration during sleep were noted.
- The patient's state upon waking was documented, including any reports of drowsiness, confusion, or other side effects.
- Urine was often inspected for any changes in color, particularly for the tell-tale sign of hematoporphyrinuria.



4. Follow-up:

 Observations were typically continued for several days to assess for any cumulative effects or the development of tolerance or dependence (the "Sulfonal habit").



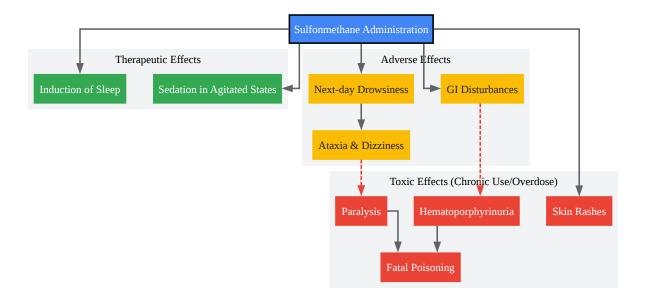
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Caption: Historical experimental workflow for **Sulfonmethane**.



Therapeutic and Toxic Effects: A Conceptual Overview

The dual nature of **Sulfonmethane** as both a therapeutic agent and a potent toxin is a central theme in its historical pharmacology. The following diagram illustrates the conceptual relationship between its intended hypnotic effects and its wide range of adverse and toxic outcomes.



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References

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